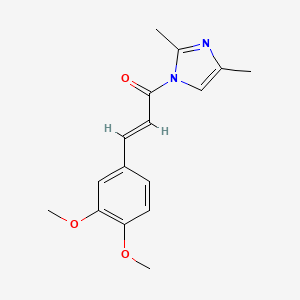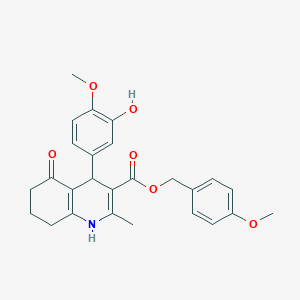![molecular formula C9H16N4O4 B3889126 9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3889126.png)
9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane
Descripción general
Descripción
9,9-Dimethyl-1,5-dinitro-3,7-diazabicyclo[331]nonane is a bicyclic compound characterized by its unique structure, which includes two nitro groups and two nitrogen atoms within a bicyclo[331]nonane framework
Métodos De Preparación
The synthesis of 9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of 1,3-dinitropropane with formaldehyde and primary amines through a Mannich reaction . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve efficient and cost-effective synthesis.
Análisis De Reacciones Químicas
9,9-Dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamines.
Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9,9-Dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism by which 9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The bicyclic structure provides stability and specificity in these interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar compounds to 9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane include other diazabicyclo[3.3.1]nonane derivatives, such as:
3,7-Diazabicyclo[3.3.1]nonane: Lacks the nitro groups and has different reactivity and applications.
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic compound with distinct structural features and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of nitro groups, which confer unique chemical and biological properties.
Propiedades
IUPAC Name |
9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-7(2)8(12(14)15)3-10-5-9(7,13(16)17)6-11-4-8/h10-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPURPDUJCCOAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CNCC1(CNC2)[N+](=O)[O-])[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-aminoethyl){2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amine](/img/structure/B3889058.png)


![2-chloro-5-[(4Z)-4-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3889075.png)
![(E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B3889081.png)
![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B3889092.png)
![decahydropyrazino[1,2-a]azepine 2-butenedioate](/img/structure/B3889103.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B3889118.png)
![2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3889119.png)
![3-(2-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3889128.png)
![2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3889133.png)
![2-[(1E)-2-[4-(Dimethylamino)phenyl]ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3889139.png)
![3-ethyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3889140.png)
![3-ethyl-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3889151.png)
